molecular formula C12H24NO5+ B11749317 [(2R)-3-carboxy-2-[(3-hydroxypentanoyl)oxy]propyl]trimethylazanium

[(2R)-3-carboxy-2-[(3-hydroxypentanoyl)oxy]propyl]trimethylazanium

Cat. No.: B11749317
M. Wt: 262.32 g/mol
InChI Key: SHDVOJJCEZGPBX-QVDQXJPCSA-O
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Description

[(2R)-3-carboxy-2-[(3-hydroxypentanoyl)oxy]propyl]trimethylazanium is a complex organic compound with a unique structure that includes a carboxyl group, a hydroxypentanoyl group, and a trimethylazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-carboxy-2-[(3-hydroxypentanoyl)oxy]propyl]trimethylazanium typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Esterification: The hydroxypentanoyl group can be introduced through esterification reactions involving appropriate carboxylic acids and alcohols under acidic conditions.

    Amidation: The trimethylazanium moiety can be introduced via amidation reactions using amines and carboxylic acids or their derivatives.

    Hydrolysis: The carboxyl group can be introduced through hydrolysis of ester or amide precursors under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-carboxy-2-[(3-hydroxypentanoyl)oxy]propyl]trimethylazanium can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2R)-3-carboxy-2-[(3-hydroxypentanoyl)oxy]propyl]trimethylazanium has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R)-3-carboxy-2-[(3-hydroxypentanoyl)oxy]propyl]trimethylazanium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

[(2R)-3-carboxy-2-[(3-hydroxypentanoyl)oxy]propyl]trimethylazanium can be compared with similar compounds such as:

    [(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium: Similar structure but with a different length of the hydroxyalkyl chain.

    [(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium: Similar structure but with a longer hydroxyalkyl chain.

    [(2R)-3-carboxy-2-[(3-hydroxypropionyl)oxy]propyl]trimethylazanium: Similar structure but with a shorter hydroxyalkyl chain.

Properties

Molecular Formula

C12H24NO5+

Molecular Weight

262.32 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(3-hydroxypentanoyloxy)propyl]-trimethylazanium

InChI

InChI=1S/C12H23NO5/c1-5-9(14)6-12(17)18-10(7-11(15)16)8-13(2,3)4/h9-10,14H,5-8H2,1-4H3/p+1/t9?,10-/m1/s1

InChI Key

SHDVOJJCEZGPBX-QVDQXJPCSA-O

Isomeric SMILES

CCC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O

Canonical SMILES

CCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O

Origin of Product

United States

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